4-Ethoxy-3-iodobenzoic acid

説明

BenchChem offers high-quality 4-Ethoxy-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

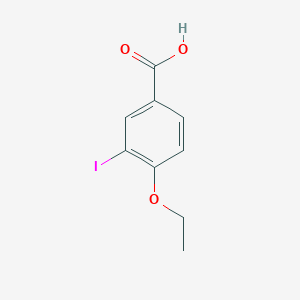

Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYFLXAZXGXWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660982 | |

| Record name | 4-Ethoxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82998-76-3 | |

| Record name | 4-Ethoxy-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82998-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological activity of substituted iodobenzoic acids

An In-depth Technical Guide to the Biological Activity of Substituted Iodobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted iodobenzoic acids represent a versatile class of molecules that have garnered significant attention in medicinal chemistry and drug development. The unique physicochemical properties conferred by the iodine atom and other substituents on the benzoic acid scaffold give rise to a broad spectrum of biological activities. This guide provides a comprehensive technical overview of these activities, including their antimicrobial, anticancer, and enzyme-inhibitory effects. We will delve into the critical structure-activity relationships (SAR) that govern their potency and selectivity, explore the underlying mechanisms of action, and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from the iodobenzoic acid core.

Introduction

The Iodobenzoic Acid Scaffold: Chemical Properties and Significance

The benzoic acid framework is a prevalent motif in biologically active compounds, with its carboxylic acid group acting as a crucial hydrogen bond donor and acceptor for interactions with biological targets like enzymes and receptors.[1] The introduction of an iodine atom onto this aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile. Iodine, being the largest and least electronegative of the stable halogens, can form halogen bonds—a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck) for the construction of complex molecular architectures.[2] This reactivity makes iodobenzoic acids valuable intermediates in the synthesis of diverse pharmaceutical agents.[2][3]

Overview of Biological Activities

Derivatives of iodobenzoic acid have demonstrated a remarkable range of biological activities. These compounds and their more complex derivatives have been investigated for their potential as:

-

Antimicrobial Agents: Exhibiting activity against a spectrum of bacteria, including resistant strains like MRSA, and various fungi.[4][5][6]

-

Anticancer Therapeutics: Showing cytotoxicity against multiple human cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction.[7][8]

-

Enzyme Inhibitors: Targeting specific enzymes implicated in diseases like cancer and type 2 diabetes, such as dihydrofolate reductase (DHFR) and dipeptidyl peptidase-4 (DPP-4).[7][9]

-

Radiopharmaceuticals: Serving as precursors for radioiodinated compounds used in diagnostic imaging and targeted alpha therapy.[10][11]

Rationale in Drug Discovery and Development

The modular nature of the substituted iodobenzoic acid scaffold makes it an attractive starting point for drug discovery campaigns. The ability to systematically modify the substitution pattern on the aromatic ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] For instance, acylhydrazone derivatives have been synthesized from iodobenzoic acid hydrazides to create novel compounds with potent antimicrobial and anticancer effects, often with low toxicity to normal cells.[4][6] This synthetic tractability, combined with their diverse bioactivities, positions substituted iodobenzoic acids as a promising class of compounds for addressing significant challenges in modern medicine, from infectious diseases to oncology.

Structure-Activity Relationships (SAR) of Substituted Iodobenzoic Acids

The biological activity of these compounds is intricately linked to the nature and position of the substituents on the phenyl ring. Understanding these relationships is paramount for the rational design of more potent and selective agents.

Influence of Iodine Position (ortho, meta, para)

The isomeric position of the iodine atom dictates the molecule's overall shape and electronic distribution, which in turn affects its binding to biological targets.

-

Ortho (2-position): 2-Iodobenzoic acid is a well-known precursor for hypervalent iodine reagents like IBX and Dess-Martin periodinane, which are powerful oxidizing agents.[12][13] This proximity of the iodine and carboxylic acid groups allows for intramolecular interactions and the formation of cyclic hypervalent iodine compounds.[14] This unique chemistry is leveraged in various synthetic transformations.[14][15]

-

Meta (3-position): Metal complexes of m-iodobenzoic acid have been studied for their antimicrobial properties, where a good correlation was found between the electronic properties of the complex and its biological activity.[5][16]

-

Para (4-position): 4-Iodobenzoic acid is a key intermediate in pharmaceutical synthesis, often used in coupling reactions to build larger, more complex drug molecules.[2]

Impact of Additional Substituents

The addition of other functional groups to the iodobenzoic acid core modulates its activity. Key substituents include:

-

Hydroxyl (-OH): Acts as a hydrogen bond donor/acceptor and is generally an electron-donating group, influencing solubility and target interactions.[1]

-

Methyl (-CH₃): An electron-donating and lipophilic group that can enhance membrane permeability and introduce steric effects.[1]

-

Halogens (-Cl, -F): The inclusion of other halogens, such as in 2-Chloro-5-iodobenzoic acid, creates a highly reactive and versatile intermediate for anti-diabetic drug synthesis.[3]

-

Acylhydrazone Moiety: Condensation of iodobenzoic acid hydrazides with various aldehydes produces acylhydrazones. The antimicrobial activity of these derivatives is often linked to increased lipophilicity and the specific nature of the aldehyde-derived substituent.[6]

The interplay between these substituents and the core scaffold is visualized in the SAR logic diagram below.

Caption: Logic diagram illustrating how substituent modifications on the iodobenzoic acid core influence physicochemical properties, which in turn modulate biological activity.

Key Biological Activities & Mechanisms of Action

Antimicrobial Activity

Substituted iodobenzoic acids and their derivatives have shown significant promise as antimicrobial agents.

-

Antibacterial Effects: Novel acylhydrazones synthesized from 2-, 3-, or 4-iodobenzoic acid hydrazides have demonstrated beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA).[4][6] In many cases, the activity of these synthetic compounds was comparable or superior to commercially available antibiotics used as controls.[4] Metal complexes of m-iodobenzoic acid have also been shown to inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis.[5]

-

Antifungal Effects: The same metal complexes of m-iodobenzoic acid were also active against yeasts like Saccharomyces cerevisiae and Hansenula anomala.[5]

-

Putative Mechanisms of Action: While not fully elucidated for all derivatives, the antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt cell membrane integrity and interfere with essential metabolic processes. The increased lipophilicity of certain derivatives may facilitate their passage through the microbial cell wall and membrane.[6]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and iodobenzoic acid derivatives have emerged as valuable leads.

-

Cytotoxicity against Cancer Cell Lines: In a study on new iodinated quinazolinone derivatives synthesized from 5-iodoanthranilic acid, several compounds showed remarkable cytotoxic activity against a panel of human cancer cell lines.[7] For example, compound 3d was significantly active against cervical cancer (HeLa), while compounds 3e and 3h were potent against glioblastoma (T98G).[7] These compounds demonstrated IC₅₀ values in the low micromolar range.

-

Mechanisms: Enzyme Inhibition and Apoptosis: The anticancer effect of these quinazolinone derivatives was correlated with their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for cell growth and proliferation.[7] Molecular docking studies confirmed a favorable binding affinity within the DHFR active site.[7] Other halogenated compounds, such as chalcones, are known to induce apoptosis (programmed cell death) and block the cell cycle in cancer cells.[8]

The table below summarizes the reported anticancer activity of selected iodinated quinazolinone derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 3a | Promyelocytic Leukaemia (HL60) | 21 |

| 3a | Non-Hodgkin Lymphoma (U937) | 30 |

| 3d | Cervical Cancer (HeLa) | 10 |

| 3e | Glioblastoma (T98G) | 12 |

| 3h | Glioblastoma (T98G) | 22 |

| Data sourced from de Oliveira et al., 2022.[7] |

Enzyme Inhibition

The targeted inhibition of enzymes is a cornerstone of modern drug therapy. The principles of enzyme inhibition involve a molecule (the inhibitor) binding to an enzyme and decreasing its activity.[17] This can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.[18]

Caption: A simplified diagram showing competitive enzyme inhibition, where an inhibitor binds to the enzyme's active site, preventing substrate binding.

-

Case Study: Dihydrofolate Reductase (DHFR) Inhibitors: As mentioned, iodinated quinazolinones derived from 5-iodoanthranilic acid act as DHFR inhibitors, preventing the growth of cancer cells.[7] This mechanism is shared with established chemotherapy drugs like methotrexate.

-

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Diabetes: A series of uracil-based benzoic acid derivatives were identified as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[9] Interestingly, both the acid and ester forms of these compounds showed comparable, low nanomolar inhibitory activity. The ester derivatives also possessed excellent pharmacokinetic profiles for oral administration, making them promising drug candidates.[9]

Experimental Protocols for Activity Assessment

The discovery and validation of biologically active compounds rely on robust and reproducible experimental workflows.

Synthesis of Substituted Iodobenzoic Acid Derivatives

-

4.1.1 General Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This classic method is commonly used for preparing ortho-iodobenzoic acid from anthranilic acid.[12][13]

Causality: The Sandmeyer reaction is a reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile (in this case, iodide).

-

Diazotization: Dissolve anthranilic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring. Nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

-

Isolation and Purification: Cool the mixture and collect the crude 2-iodobenzoic acid precipitate by vacuum filtration. Purify the product by recrystallization from hot water or aqueous ethanol.[13]

-

-

4.1.2 Synthesis of Iodobenzoic Acid Acylhydrazone Derivatives

This protocol outlines the synthesis of bioactive acylhydrazones from iodobenzoic acid hydrazides.[4][6]

Causality: This is a condensation reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde, followed by dehydration to form the stable C=N bond of the hydrazone. This modular approach allows for the creation of a diverse library of compounds for screening.

-

Hydrazide Formation: Reflux the appropriate iodobenzoic acid (ortho, meta, or para) with an excess of hydrazine hydrate in ethanol for several hours to form the corresponding iodobenzoic acid hydrazide.

-

Condensation: Dissolve the synthesized iodobenzoic acid hydrazide in a suitable solvent like ethanol.

-

Add an equimolar amount of the desired substituted aldehyde and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture. The acylhydrazone product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

-

Caption: Workflow for the synthesis of iodobenzoic acid acylhydrazone derivatives.

In Vitro Antimicrobial Susceptibility Testing

-

4.2.1 Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This method provides a quantitative measure of antimicrobial activity (the MIC) by challenging microorganisms with serially diluted concentrations of the test compound. The lowest concentration that prevents visible growth is the MIC, a standard metric for comparing antimicrobial potency.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) in a cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

In Vitro Cytotoxicity Assay

-

4.3.1 MTT Assay Protocol for Cancer Cell Lines

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

-

Future Directions and Perspectives

Overcoming Challenges

While promising, the development of iodobenzoic acid-based drugs faces challenges such as potential toxicity and the need for improved bioavailability.[4][9] Future research should focus on designing derivatives with higher selectivity for microbial or cancer cells over normal host cells. Prodrug strategies, such as the use of esters to improve oral absorption, have shown success and should be further explored.[9]

Novel Applications and Therapeutic Targets

The synthetic versatility of iodobenzoic acids opens the door to exploring new therapeutic targets. Their use as building blocks for radiopharmaceuticals, particularly for targeted alpha therapy, is a high-impact area that warrants further investigation.[10] Additionally, creating libraries of derivatives for high-throughput screening against a wider range of enzymes and receptors could uncover novel biological activities.

Green Chemistry Approaches in Synthesis

There is a growing emphasis on developing more environmentally friendly synthesis methods. The use of safer, more stable precursors like 2-iodobenzoic acid (2IBAcid) for the in situ generation of oxidants like IBX, using co-oxidants like Oxone® in aqueous solutions, represents a significant step towards greener synthetic chemistry.[14][19]

References

-

Vavere, A. L., & Zalutsky, M. R. (2018). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Molecular Pharmaceutics. [Link]

-

Szałkowska, K., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules. [Link]

-

Koczoń, P., et al. (2001). m-Iodobenzoic acid complexes with selected metals: molecular structure and antimicrobial activity. Journal of Agricultural and Food Chemistry. [Link]

-

Wikipedia. (2025). 2-Iodobenzoic acid. [Link]

-

Yakura, T., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. [Link]

-

PubChem. 2-Iodobenzoic acid. [Link]

-

Szałkowska, K., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules. [Link]

-

MDPI. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

-

Luhata, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. International Journal of Organic Chemistry. [Link]

-

de Oliveira, C. S. A., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones. RSC Advances. [Link]

-

Sammaiah, G., et al. (2011). Anticancer and Antioxidant Activities of 2-Aminobenzoic Acid (2-Oxo-1, 2-Dihydro-Indol-3-Ylidene) Hydrazides. Trade Science Inc. [Link]

-

Biswas, T. (2022). MCQ-255: Reaction on 2-iodobenzoic acid. YouTube. [Link]

-

Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (2005). In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant. [Link]

-

Koczoń, P., et al. (2001). m-Iodobenzoic Acid Complexes with Selected Metals: Molecular Structure and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. [Link]

-

Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets. [Link]

-

Kumar, D., et al. (2013). A Review: Biological Significances of Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Shomu's Biology. (2017). Enzyme inhibition types and applications of enzyme inhibition. YouTube. [Link]

-

Păduraru, A., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. calibrechem.com [calibrechem.com]

- 4. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m-Iodobenzoic acid complexes with selected metals: molecular structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3 H )-quinazolinones 3 N -substituted - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03684C [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 13. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 14. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3-iodobenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of 4-Ethoxy-3-iodobenzoic acid, a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not broadly published, this document synthesizes information from closely related analogues, including 4-ethoxybenzoic acid and various iodinated benzoic acids, to provide a robust predictive profile. We will delve into its structural characteristics, predicted physicochemical parameters, spectroscopic signatures, chemical reactivity, and potential applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior for synthesis, characterization, and application development.

Introduction to 4-Ethoxy-3-iodobenzoic Acid

4-Ethoxy-3-iodobenzoic acid belongs to the family of substituted benzoic acids, a class of compounds that are foundational scaffolds in the development of pharmaceuticals and functional materials. The molecule's structure, featuring a benzoic acid core with both an ethoxy and an iodo substituent, imparts a unique combination of properties. The carboxylic acid group provides a handle for forming esters, amides, and salts, while also influencing solubility and acidity. The ethoxy group, a moderately activating and ortho-, para-directing group, electronically influences the aromatic ring. The iodine atom, a large and polarizable halogen, serves as a key functional group for cross-coupling reactions, making this molecule a versatile building block in organic synthesis.[1] Its incorporation into larger molecules can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The strategic placement of the iodo group ortho to the carboxylic acid and meta to the ethoxy group creates a specific electronic and steric environment that dictates its reactivity and intermolecular interactions. Understanding these nuances is critical for its effective utilization in complex synthetic pathways.

Caption: Chemical Structure of 4-Ethoxy-3-iodobenzoic Acid.

Physicochemical Properties

The physical properties of 4-Ethoxy-3-iodobenzoic acid are dictated by its molecular weight, crystal lattice energy, and intermolecular forces, primarily hydrogen bonding from the carboxylic acid dimer formation and van der Waals forces.[1] The following table summarizes the predicted and known properties of the target molecule and its parent analogues.

| Property | 4-Ethoxy-3-iodobenzoic Acid (Predicted/Inferred) | 4-Iodobenzoic Acid (CAS: 619-58-9) | 4-Ethoxybenzoic Acid (CAS: 619-86-3) |

| Molecular Formula | C₉H₉IO₃ | C₇H₅IO₂[1] | C₉H₁₀O₃[3] |

| Molecular Weight | 292.07 g/mol | 248.02 g/mol [1] | 166.17 g/mol [3] |

| Appearance | White to off-white crystalline solid | White to off-white powder[4] | Solid[5] |

| Melting Point (°C) | 170-190 (estimated) | 270–273[1] | 197-199[5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, DMF | Slightly soluble in water; Soluble in alcohol & ether[6] | Insoluble in water |

| pKa | ~3.5 - 4.0 (estimated) | 4.00 (at 25°C)[7] | 4.48 |

Causality Behind Properties:

-

Melting Point: The melting point of 4-Iodobenzoic acid is significantly high due to strong intermolecular hydrogen bonding forming dimers and efficient crystal packing.[1] The introduction of the ethoxy group in 4-Ethoxybenzoic acid lowers the melting point compared to its iodinated counterpart, likely due to a disruption in crystal lattice symmetry. It is predicted that 4-Ethoxy-3-iodobenzoic acid will have a melting point intermediate to, or lower than, the parent compounds, as the trisubstituted pattern may further disrupt crystal packing.

-

Solubility: Like most benzoic acids, solubility in water is expected to be low but will increase in alkaline solutions due to salt formation. Its solubility in organic solvents like ethanol, methanol, and DMSO is predicted to be good, a common characteristic for molecules of this type used in synthesis.

-

pKa: The acidity of the carboxylic acid is influenced by the electronic effects of the ring substituents. The iodine atom is weakly electron-withdrawing, which would slightly increase acidity (lower pKa) compared to benzoic acid. The ethoxy group is electron-donating by resonance, which would decrease acidity. Their combined effect, along with the ortho-iodine's potential steric influence on the carboxyl group, makes a precise pKa prediction challenging without experimental data, but it is expected to be in the range of typical substituted benzoic acids.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation of 4-Ethoxy-3-iodobenzoic acid. Below are the predicted key spectroscopic features based on the analysis of its functional groups and analogues.[4][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the acidic carboxylic acid proton.

-

Aromatic Protons (δ 7.0-8.5 ppm): The substitution pattern will result in a complex splitting pattern. We would expect three distinct aromatic signals: a doublet for the proton ortho to the ethoxy group, a doublet of doublets for the proton between the iodo and carboxyl groups, and a doublet for the proton ortho to the carboxyl group.

-

Ethoxy Protons (δ 1.4-1.5 ppm, triplet, 3H; δ 4.0-4.2 ppm, quartet, 2H): A characteristic triplet for the methyl protons and a quartet for the methylene protons, coupled to each other.

-

Carboxylic Acid Proton (δ 12.0-13.0 ppm): A broad singlet, which is typically concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR will provide information on all nine unique carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~165-170 ppm): The carboxylic acid carbon will appear significantly downfield.

-

Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected. The carbon bearing the iodine (C-I) will be shifted upfield compared to the others due to the heavy atom effect. The carbon attached to the ethoxy group (C-O) will be downfield.

-

Ethoxy Carbons (δ ~15 ppm, -CH₃; δ ~65 ppm, -OCH₂-): Signals corresponding to the methyl and methylene carbons of the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group will be just below 3000 cm⁻¹.

-

C-I Stretch: A weak band expected in the far IR region, typically around 500-600 cm⁻¹.

Chemical Properties and Reactivity

The reactivity of 4-Ethoxy-3-iodobenzoic acid is defined by its three primary functional regions: the carboxylic acid, the iodinated aromatic ring, and the ethoxy group.

Sources

- 1. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethoxybenzoic acid 99 619-86-3 [sigmaaldrich.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. 4-Iodobenzoic acid | 619-58-9 [chemicalbook.com]

- 8. Ethyl 4-iodobenzoate(51934-41-9) 1H NMR spectrum [chemicalbook.com]

The Ascendancy of Hypervalent Iodine: A Modern Synthetic Toolkit

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign methodologies is a paramount objective. Hypervalent iodine reagents have emerged as a powerful class of compounds that elegantly meet these criteria. Possessing reactivity profiles that parallel toxic heavy-metal oxidants like Pb(IV) and Tl(III), these reagents offer a safer and more sustainable alternative without compromising synthetic utility.[1] This guide provides an in-depth exploration of the core principles of hypervalent iodine chemistry, from fundamental structure and reactivity to their practical application in transformative synthetic protocols. We will delve into the mechanistic underpinnings of their action, showcase key reagent classes, and provide field-proven experimental workflows, offering researchers a comprehensive resource to harness the full potential of these versatile reagents.

Deconstructing Hypervalence: Structure, Bonding, and Reactivity

The term "hypervalent" refers to a main group element, in this case, iodine, which formally possesses more than eight electrons in its valence shell.[2] Iodine, being a large, polarizable halogen with low electronegativity, can readily expand its valence shell to accommodate additional ligands. This unique electronic configuration is the wellspring of their potent reactivity.

The Three-Center, Four-Electron (3c-4e) Bond: The Heart of Reactivity

The bonding in hypervalent iodine compounds is best described by the three-center, four-electron (3c-4e) model.[3][4] In trivalent iodine (λ³-iodanes), the most common type, the iodine center typically adopts a pseudotrigonal bipyramidal geometry.[2][4] The organic substituent (usually an aryl group) and two lone pairs of electrons occupy the equatorial positions, while the two most electronegative ligands (L) occupy the apical positions, forming a linear L-I-L arrangement. This apical bond is weaker and longer than a standard covalent bond, rendering the ligands labile and poised for reaction.[3] The driving force for most reactions is the favorable reduction of the hypervalent iodine(III) or iodine(V) center to a more stable monovalent iodide, typically iodobenzene, which is an excellent leaving group.[2]

A Unified Mechanistic Framework

The diverse transformations mediated by hypervalent iodine reagents can be understood through a set of fundamental mechanistic steps reminiscent of transition metal chemistry:[5]

-

Ligand Exchange: A nucleophilic substrate (e.g., an alcohol) displaces one of the apical ligands on the iodine center. This is often the initial step in oxidative processes.

-

Reductive Elimination: The iodine center is reduced from I(III) to I(I) or I(V) to I(III), with the concomitant formation of a new bond in the substrate molecule and the expulsion of iodobenzene or a derivative.

This sequence of ligand exchange followed by reductive elimination forms the catalytic cycle for many hypervalent iodine-mediated reactions.

Caption: Generalized mechanistic pathway for hypervalent iodine(III) reagents.

The Workhorses: A Tour of Key Reagent Classes

While the family of hypervalent iodine reagents is vast and ever-expanding, a few key members have become indispensable tools in the synthetic chemist's arsenal.

I(III) Reagents: Masters of Oxidation and Functionalization

-

(Diacetoxyiodo)benzene (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA): These are among the most common and commercially available I(III) reagents.[2] PIFA is a significantly stronger oxidizing agent than PIDA due to the electron-withdrawing trifluoroacetate groups. They are extensively used for a wide range of transformations, including the oxidation of alcohols and phenols, and for promoting cyclization reactions.[4][5]

-

Diaryliodonium Salts ([Ar₂I]⁺X⁻): These reagents are powerful electrophilic arylating agents, enabling the formation of carbon-aryl and heteroatom-aryl bonds under mild, often metal-free conditions.[5] They serve as valuable alternatives to traditional transition-metal-catalyzed cross-coupling reactions.[1] The general structure consists of a diaryliodonium cation paired with a counteranion.[4] Their reactivity is diverse, allowing for the arylation of a wide range of nucleophiles.[6]

I(V) Reagents: The Oxidation Powerhouses

-

2-Iodoxybenzoic Acid (IBX): IBX is a highly effective and selective oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones.[4] A key advantage of IBX is its insolubility in many common organic solvents, which allows for simple filtration to remove the reagent and its reduced form after the reaction. However, IBX is known to be explosive upon heating or impact, necessitating careful handling.

-

Dess-Martin Periodinane (DMP): To overcome the solubility and safety issues of IBX, the Dess-Martin Periodinane was developed.[4] DMP is a triacetoxy derivative of IBX that is readily soluble in common solvents like dichloromethane and chloroform, allowing for rapid and homogeneous oxidations at room temperature. It is one of the most widely used reagents for the mild oxidation of primary and secondary alcohols.

| Reagent | Structure | Oxidation State | Primary Applications | Key Advantages |

| PIDA | PhI(OAc)₂ | I(III) | Oxidations, Cyclizations | Commercially available, mild |

| PIFA | PhI(OCOCF₃)₂ | I(III) | Potent Oxidations, Dearomatization | High reactivity |

| Diaryliodonium Salts | [Ar-I-Ar]⁺X⁻ | I(III) | Electrophilic Arylation | Metal-free C-C/C-X bond formation |

| IBX | I(V) | Selective Alcohol Oxidation | High selectivity, easy workup | |

| DMP | I(V) | Mild Alcohol Oxidation | Excellent solubility, fast reactions |

Field-Proven Protocols and Mechanistic Insight

The true value of hypervalent iodine reagents is realized in their practical application. Here, we present detailed protocols for cornerstone transformations, grounded in mechanistic understanding.

The Dess-Martin Oxidation of a Primary Alcohol

The DMP oxidation is a cornerstone reaction for the synthesis of aldehydes from primary alcohols, prized for its mild conditions and high yields, which are critical in the synthesis of complex molecules and drug candidates.

Causality: The reaction's efficiency stems from the high electrophilicity of the iodine(V) center and the well-orchestrated ligand exchange and reductive elimination sequence. The acetate ligands facilitate the initial interaction with the alcohol, and the subsequent intramolecular proton transfer sets the stage for the rapid collapse to the product, iodinane, and acetic acid.

Protocol Validation: This protocol is self-validating through the monitoring of the reaction by Thin Layer Chromatography (TLC), which will show the consumption of the starting alcohol and the appearance of the more non-polar aldehyde product. The simple extractive workup effectively removes the water-soluble byproducts (iodinane and acetic acid), ensuring high purity of the final product.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

-

Addition: Add Dess-Martin Periodinane (1.2 mmol, 1.2 equiv.) to the solution in one portion at room temperature.

-

Monitoring: Stir the reaction mixture vigorously and monitor the progress by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 10-fold molar excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Caption: Workflow for the Dess-Martin Periodinane oxidation of a primary alcohol.

Diaryliodonium Salts in Copper-Catalyzed N-Arylation

Diaryliodonium salts provide an efficient pathway for the arylation of amines, a critical transformation in pharmaceutical chemistry. The use of a copper catalyst accelerates the reaction, allowing it to proceed under mild conditions.

Causality: While some arylations can occur under metal-free conditions, the addition of a copper catalyst significantly enhances the rate and scope. The proposed mechanism involves an oxidative addition of the iodonium salt to a Cu(I) species to form a high-valent Cu(III)-aryl intermediate. This is followed by reductive elimination, which forms the C-N bond and regenerates the active Cu(I) catalyst.

Protocol Validation: The success of this protocol is verified by LC-MS analysis showing the formation of the desired product mass and consumption of the starting materials. The purification by column chromatography separates the arylated amine from the iodobenzene byproduct and any unreacted starting materials.

Experimental Protocol:

-

Setup: In a reaction vial, combine the diaryliodonium salt (1.2 mmol), the amine (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Solvent: Add a polar aprotic solvent such as DMF or DMSO (5 mL).

-

Reaction: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the N-arylated product.

Emerging Frontiers: Catalysis and Photoredox Chemistry

The field of hypervalent iodine chemistry is continuously evolving. Key areas of current research include the development of catalytic systems where the active I(III) species is generated in situ from a catalytic amount of an iodide precursor and a stoichiometric terminal oxidant.[3] This approach significantly improves the atom economy and sustainability of these transformations.

Furthermore, the merger of hypervalent iodine chemistry with photoredox catalysis has unlocked novel reaction pathways.[7] Visible light can be used to generate reactive intermediates from hypervalent iodine reagents under exceptionally mild conditions, enabling transformations that were previously challenging.[7]

Safety and Handling

While hypervalent iodine reagents are generally safer than their heavy-metal counterparts, proper handling is crucial. Some I(V) reagents, like IBX, can be explosive under certain conditions.[4] It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

Hypervalent iodine reagents have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their combination of potent reactivity, high selectivity, and favorable environmental profile ensures their continued and expanding role in academic research, drug discovery, and industrial applications. The ongoing development of catalytic and photocatalytic systems promises to further enhance their utility, paving the way for even more efficient and sustainable chemical synthesis.

References

- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024). American Chemical Society.

- Hypervalent Iodine Compounds. Organic Chemistry Portal.

- The Chemistry of Hypervalent Iodine. (2003). MacMillan Group, Princeton University.

- Hypervalent organoiodine compounds. Wikipedia.

- Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. (2021). Jérome Waser, EPFL via YouTube.

- Hypervalent Iodine Compounds. TCI Chemicals.

- Hypervalent Iodonium Reagents (Important Papers).

- New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers Research Topic.

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Hypervalent Iodine Compounds [organic-chemistry.org]

- 4. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Synthesis of Novel Derivatives from 4-Ethoxy-3-iodobenzoic Acid

Introduction and Strategic Overview

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of core molecular scaffolds is paramount. 4-Ethoxy-3-iodobenzoic acid is a highly valuable and versatile starting material. Its structure presents three key points for chemical modification: the aryl iodide, the carboxylic acid, and the ethoxy group, which can be modulated if necessary. The ortho-relationship between the iodine and the ethoxy group, along with the para-position of the carboxylic acid, provides a unique electronic and steric environment that can be exploited to generate diverse libraries of novel chemical entities.

The aryl iodide is particularly amenable to a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance. The carboxylic acid moiety serves as a classic handle for amide bond formation, esterification, or as a bioisostere for other acidic groups like tetrazoles, which can enhance the drug-like properties of a molecule.[1] This guide provides detailed, field-proven protocols for the synthesis of key derivatives, emphasizing the rationale behind experimental choices to ensure reproducibility and success.

Key Synthetic Disconnections and Opportunities

The primary synthetic pathways diverging from 4-Ethoxy-3-iodobenzoic acid involve transformations at the C-I bond and the carboxylic acid. The diagram below illustrates the main strategic disconnections for creating bi-aryl compounds, aryl-alkynes, aryl-amines, and amides, which are foundational structures in many therapeutic agents.

Caption: Synthetic pathways from 4-Ethoxy-3-iodobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions. The high reactivity of the C-I bond in the starting material makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for Bi-aryl Synthesis

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[2] This reaction is favored in pharmaceutical development for its mild conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of 4-Ethoxy-3-iodobenzoic acid, forming a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

The choice of catalyst, base, and solvent is critical. For electron-rich iodides like our substrate, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) is often sufficient. An aqueous inorganic base like potassium carbonate is used to activate the boronic acid for transmetalation.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

-

4-Ethoxy-3-iodobenzoic acid

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate, 1M HCl, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To an oven-dried Schlenk flask, add 4-Ethoxy-3-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DME/H₂O | 85 | 16 | 70-80 |

| Yields are based on analogous reactions in the literature and may require optimization.[5] |

Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is exceptionally useful for introducing linear alkyne linkers into molecules, a common strategy in the design of enzyme inhibitors and molecular probes. The classic Sonogashira reaction employs both a palladium catalyst and a copper(I) co-catalyst.[7][8]

The reaction involves two interconnected catalytic cycles.[9]

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl iodide to a Pd(0) species.

-

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex. Reductive elimination then yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[6] The amine (e.g., triethylamine or diisopropylamine) acts as both the base and often as a solvent.

Materials:

-

4-Ethoxy-3-iodobenzoic acid

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate, 1M HCl, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add 4-Ethoxy-3-iodobenzoic acid (1.0 eq).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous THF or DMF, followed by the amine base (TEA or DIPA, 3.0 eq).

-

Add the terminal alkyne (1.5 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Acidify with 1M HCl to pH ~2-3.

-

Separate the layers, extract the aqueous phase twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | THF | RT | 80-90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | DMF | 40 °C | 85-95 |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | TEA | THF | 50 °C | 75-85 |

| Yields are based on analogous reactions in the literature and serve as a starting point for optimization.[10] |

Buchwald-Hartwig Amination for Aryl-Amine Synthesis

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[11][12] The reaction couples an aryl halide with a primary or secondary amine.[13] Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[14]

The catalytic cycle is similar in principle to other cross-couplings but has unique requirements. After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The steric bulk of the phosphine ligand promotes the final reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst. Using a weaker base or less bulky ligand often leads to reaction failure.[12]

Materials:

-

4-Ethoxy-3-iodobenzoic acid methyl ester (Note: The free acid can interfere; ester protection is recommended)

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos or similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Esterification: First, protect the carboxylic acid, for example, as a methyl ester using TMS-diazomethane or SOCl₂/MeOH.

-

To a glovebox or an oven-dried Schlenk tube, add the aryl iodide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.08 eq).

-

Add the base (NaOtBu, 1.5 eq). Caution: NaOtBu is highly basic and moisture-sensitive.

-

Seal the tube, remove from the glovebox (if used), and add anhydrous toluene and the amine (1.2 eq) via syringe under an argon atmosphere.

-

Heat the reaction to 100-110 °C for 12-24 hours. Monitor by LC-MS.

-

Work-up: Cool the reaction, dilute with ether, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purification & Hydrolysis: Purify the ester by column chromatography. Subsequently, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O) if desired.

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu | Toluene | 110 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (8) | LHMDS | Dioxane | 100 | 80-90 |

| Yields are for the coupled ester product and are based on general protocols.[15] |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime handle for diversification, most commonly through the formation of amides. Amide bonds are stable and play a crucial role in molecular recognition in biological systems.

Amide Bond Formation via Activated Esters

Modern amide coupling reactions typically proceed through the in-situ formation of an activated ester, which is then displaced by the amine nucleophile. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization in chiral substrates.

Materials:

-

Synthesized derivative of 4-Ethoxy-3-iodobenzoic acid (e.g., the bi-aryl product from section 2.1)

-

Amine (e.g., piperidine)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add the amine (1.1 eq) and DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water (to remove DMF), followed by 5% aqueous LiCl solution, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude amide by flash column chromatography or recrystallization.

General Purification and Characterization

Purification:

-

Flash Column Chromatography: The primary tool for purifying these derivatives. Typical eluents are gradients of ethyl acetate in hexanes, often with 1% acetic acid added to the solvent system when purifying free carboxylic acids to prevent streaking on the silica gel.

-

Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material. Formation of an ammonium or other salt can sometimes aid in purification.[4][16]

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the synthesized derivatives.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

HPLC: Used to determine the purity of the final compounds.[3]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Palladium catalysts, phosphine ligands, and strong bases (like NaOtBu and LHMDS) are hazardous and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Solvents like dioxane and DMF have specific health risks; consult their Safety Data Sheets (SDS) before use.

-

Reactions under inert atmosphere require proper handling of Schlenk lines or gloveboxes.

References

-

PubChem. 4-Iodobenzoic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Syntheses. m-IODOBENZOIC ACID. [Link]

-

PubMed. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

-

National Institutes of Health. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

National Institutes of Health. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

-

ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

-

National Institutes of Health. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. Purification of 2,4 Dichlorobenzoic Acid. [Link]

-

Diva-portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

-

Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubMed. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. [Link]

-

YouTube. Sonogashira Coupling Reaction Mechanism. [Link]

-

Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Application Note: A Comparative Guide to the Synthesis of Ethyl 4-Iodobenzoate for Advanced Research Applications

Abstract

Ethyl 4-iodobenzoate is a pivotal building block in organic synthesis, particularly valued in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structure offers a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions where the iodine atom provides a reactive site for oxidative addition.[3] This guide provides detailed, validated protocols for two distinct and reliable synthetic routes to high-purity ethyl 4-iodobenzoate: the classic Fischer-Speier esterification of 4-iodobenzoic acid and a modern one-pot diazotization-iodination of ethyl 4-aminobenzoate. We offer in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations to empower researchers in their synthetic endeavors.

Introduction and Strategic Considerations

The synthesis of aryl-iodide-containing esters like ethyl 4-iodobenzoate is a common yet critical task in medicinal and materials chemistry. The choice of synthetic strategy often depends on factors such as starting material availability, desired scale, reaction time, and overall yield. This document compares two robust methods:

-

Route A: Fischer-Speier Esterification. This is a traditional, high-yielding acid-catalyzed esterification. It is ideal when the starting material, 4-iodobenzoic acid, is readily available and a high atom economy is desired. The reaction is equilibrium-driven, necessitating specific conditions to ensure high conversion.[2][4]

-

Route B: One-Pot Diazotization-Iodination. This modern approach starts from the more functionalized ethyl 4-aminobenzoate. It represents a Sandmeyer-type reaction, offering a rapid and efficient transformation at room temperature.[1][5] This method is particularly useful when the corresponding aniline is more accessible or cost-effective than the carboxylic acid.

The following sections provide comprehensive protocols for each route, designed for reproducibility and scalability in a standard research laboratory setting.

Route A: Fischer-Speier Esterification of 4-Iodobenzoic Acid

This method remains a cornerstone of ester synthesis due to its simplicity and high efficiency. The reaction involves the direct esterification of 4-iodobenzoic acid with ethanol, using a strong acid catalyst to accelerate the reaction towards equilibrium.[1][6]

Principle and Mechanistic Rationale

The Fischer esterification is a reversible nucleophilic acyl substitution.[7][8] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The strong acid catalyst (concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final product, ethyl 4-iodobenzoate.

To drive the equilibrium towards the product, a large excess of ethanol is used, serving as both a reactant and the solvent.[2]

Visualized Mechanism and Workflow

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Caption: Step-by-step workflow for Fischer-Speier esterification.

Detailed Experimental Protocol

Materials:

-

4-Iodobenzoic acid (1.0 eq)

-

Absolute ethanol (10 eq, serves as reactant and solvent)

-

Concentrated sulfuric acid (0.2 eq)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-iodobenzoic acid (1.0 eq).

-

Add absolute ethanol (10 eq) followed by the slow, careful addition of concentrated sulfuric acid (0.2 eq) while stirring.

-

Heating: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.[1] Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.

-

Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess ethanol using a rotary evaporator. c. Dissolve the resulting residue in diethyl ether. d. Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1][2]

-

Isolation: a. Separate the organic layer and dry it over anhydrous sodium sulfate.[2] b. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude ethyl 4-iodobenzoate. The product is often of high purity, but can be further purified by column chromatography if necessary.

Route B: One-Pot Diazotization-Iodination of Ethyl 4-Aminobenzoate

This procedure provides a rapid and efficient alternative, converting an aromatic amine into the corresponding iodide in a single pot. It avoids the high temperatures required for Fischer esterification.

Principle and Mechanistic Rationale

This reaction is a variant of the Sandmeyer reaction, which proceeds via an aryl diazonium salt intermediate.[5][9]

-

Diazotization: Ethyl 4-aminobenzoate is treated with a diazotizing agent, such as tert-butyl nitrite, in an acidic environment. This converts the primary amino group (-NH₂) into an excellent leaving group, the diazonium salt (-N₂⁺).

-

Iodide Displacement: An iodide source, typically potassium iodide (KI), is introduced.[1] The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring. Unlike classic Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst, as iodide itself is a sufficiently strong nucleophile to facilitate the reaction.[10]

The reaction is highly efficient and driven by the irreversible loss of nitrogen gas, a thermodynamically very stable molecule.

Visualized Mechanism and Workflow

Caption: Simplified mechanism for the one-pot diazotization-iodination reaction.

Caption: Step-by-step workflow for the one-pot diazotization-iodination.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-aminobenzoate (1.0 eq)

-

Acetonitrile (solvent)

-

tert-Butyl nitrite (1.2 eq)

-

Potassium iodide (1.5 eq)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of ethyl 4-aminobenzoate (1.0 eq) in acetonitrile in a round-bottom flask, add tert-butyl nitrite (1.2 eq) at 0°C (ice bath).[1] Stir the mixture for 10 minutes.

-

Iodination: Add potassium iodide (1.5 eq) to the mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 20 minutes.[1] The reaction progress can be monitored by TLC.

-

Work-up: a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate. c. Combine the organic layers and wash with brine.[1]

-

Isolation and Purification: a. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. b. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure ethyl 4-iodobenzoate.[1]

Materials and Characterization Data

Table 1: Physicochemical and Safety Data of Key Reagents

| Compound | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 619-58-9 | Skin/eye/respiratory irritant[11][12] |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 94-09-7 | Skin sensitizer |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Severe skin/eye burns, corrosive[13][14][15] |

| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Highly flammable, eye irritant[16][17] |

| tert-Butyl Nitrite | C₄H₉NO₂ | 103.12 | 540-80-7 | Flammable, harmful if inhaled |

| Potassium Iodide | KI | 166.00 | 7681-11-0 | Minimal hazards in this context |

Table 2: Characterization of Ethyl 4-iodobenzoate

| Property | Value |

| CAS Number | 51934-41-9[18] |

| Molecular Formula | C₉H₉IO₂[18][19] |

| Molecular Weight | 276.07 g/mol [18][19] |

| Appearance | White to light yellow solid or oil |

| Boiling Point | ~606 K (Calculated)[20] |

| ¹H NMR, ¹³C NMR, IR, MS | Data consistent with reference spectra[18][19] |

Table 3: Comparison of Synthetic Routes

| Parameter | Route A: Fischer Esterification | Route B: Diazotization-Iodination |

| Starting Material | 4-Iodobenzoic Acid | Ethyl 4-aminobenzoate |

| Key Reagents | Ethanol, Sulfuric Acid | tert-Butyl Nitrite, Potassium Iodide |

| Reaction Time | 4 hours[1] | ~30 minutes[1] |

| Temperature | Reflux (~78°C)[1] | 0°C to Room Temperature[1] |

| Typical Yield | ~95%[1] | ~78%[1] |

| Purification | Often minimal (washing) | Column Chromatography required |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Concentrated Sulfuric Acid: Highly corrosive and an oxidizer. Causes severe burns upon contact.[13][21] Always add acid to other liquids slowly to dissipate heat. Have a sodium bicarbonate solution ready for neutralization of spills.

-

Flammable Solvents: Ethanol and diethyl ether are highly flammable.[16][22] Ensure no ignition sources are present during their use, especially during reflux and solvent removal steps.

-

Diazotization Reaction: Aryl diazonium salts can be explosive when isolated and dry. The one-pot nature of Route B minimizes this risk, but the reaction should still be handled with care. The reaction evolves nitrogen gas, so the system should not be sealed.

-

Waste Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Conclusion

This application note details two effective and validated methods for the synthesis of ethyl 4-iodobenzoate. The Fischer-Speier esterification (Route A) offers a high-yielding, atom-economical pathway suitable for large-scale synthesis when starting from 4-iodobenzoic acid. The one-pot diazotization-iodination (Route B) provides a very rapid and convenient alternative at ambient temperatures, ideal for situations where ethyl 4-aminobenzoate is the more accessible precursor. By understanding the principles, workflows, and safety requirements outlined herein, researchers can confidently produce this valuable intermediate for their advanced scientific applications.

References

- A Comparative Guide to the Synthesis of Ethyl 4-iodobenzoate: A New Route Validation. (n.d.). Benchchem.

- An In-depth Technical Guide to the Synthesis of Ethyl 4-iodobenzoate from 4-iodobenzoic Acid. (n.d.). Benchchem.

-

Ethyl 4-iodobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Retrieved from [Link]

-

Ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Unlocking Chemical Synthesis with Ethyl 4-Iodobenzoate: Properties and Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ethyl 4-iodobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Safety Data Sheet: Ethanol. (n.d.). Carl Roth. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: Sodium nitrite. (n.d.). Carl Roth. Retrieved from [Link]

-

Safety Data Sheet: Sulphuric acid. (n.d.). Carl Roth. Retrieved from [Link]

-

Safety Data Sheet: Ethanol. (n.d.). Chemos. Retrieved from [Link]

-

Safety Data Sheet: Sodium nitrite. (n.d.). Chemos. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-